N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is a chemical compound with a complex structure that includes a benzenesulfonyl group, an oxazinan ring, and a hydroxypropyl oxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide typically involves multiple steps, starting with the formation of the oxazinan ring. This can be achieved through the reaction of appropriate amines with epoxides under controlled conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using reagents like benzenesulfonyl chloride in the presence of a base. Finally, the hydroxypropyl oxamide moiety is added through amidation reactions, where the oxazinan intermediate reacts with 3-hydroxypropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxamide moiety can be reduced to amines under appropriate conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield hydroxypropyl ketones, while reduction of the oxamide moiety can produce corresponding amines.
Scientific Research Applications
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The oxazinan ring and hydroxypropyl oxamide moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide can be compared with other similar compounds, such as:
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide: Similar structure but with a phenylethyl group instead of a hydroxypropyl group, which may affect its biological activity and solubility.
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide: Contains a hydroxyethyl group, which may influence its reactivity and interactions with biological targets.
The uniqueness of N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c20-10-4-8-17-15(21)16(22)18-12-14-19(9-5-11-25-14)26(23,24)13-6-2-1-3-7-13/h1-3,6-7,14,20H,4-5,8-12H2,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROBDMWGCGYBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCO)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.